ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate is a synthetic compound featuring a thiazole core functionalized with a dihydrocyclopenta[b]indole moiety and an ethyl acetate side chain. The dihydrocyclopenta[b]indole group introduces structural complexity due to its fused bicyclic system, which may enhance binding interactions in biological systems compared to simpler aromatic substituents.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-26-19(25)10-13-12-27-20(21-13)22-18(24)11-23-16-8-4-3-6-14(16)15-7-5-9-17(15)23/h3-4,6,8,12H,2,5,7,9-11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBKIHUJXHAZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate can be synthesized through multi-step organic synthesis. The initial step involves the formation of the indole ring structure through cyclization reactions, typically under acidic conditions. Following this, acylation and thiazole formation steps are conducted under controlled temperature and pH conditions to achieve the final product.
Industrial Production Methods
In industrial settings, this compound is synthesized using scalable chemical processes. Continuous flow chemistry and automated synthesis platforms are often utilized to ensure consistent yield and purity. Reaction conditions such as solvent type, reaction time, and purification techniques are optimized for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate undergoes a variety of chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reaction with reducing agents such as sodium borohydride to yield reduced products.
Substitution: Nucleophilic substitution reactions where substituents on the indole ring can be replaced.
Common Reagents and Conditions
Reagents like thionyl chloride, sodium hydride, and palladium catalysts are commonly used in these reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure desired products are obtained efficiently.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with various functional groups.
Scientific Research Applications
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate is used in various scientific research applications, such as:
Chemistry: It serves as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, particularly in drug development for targeting specific pathways.
Industry: Used in material science for the development of novel polymers and in the pharmaceutical industry for the synthesis of new drug candidates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors, leading to modulation of biological pathways. The indole ring structure is known for its bioactivity, contributing to the compound's ability to affect cellular processes. Detailed mechanistic studies reveal that it can interfere with signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Physical and Chemical Properties
Comparative data from highlight the role of substituents in modulating properties:
| Property | Ethyl 2-(2-(3-(Thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate (CAS 431892-85-2) | Expected Profile of Target Compound |
|---|---|---|
| Density (g/cm³) | 1.480 ± 0.06 | Likely >1.5 (due to fused indole) |
| pKa | 7.14 ± 0.70 | Slightly basic (indole N-H) |
| Solubility | Moderate (thioureido group) | Lower (lipophilic indole core) |
Structural Complexity and Pharmacological Implications
- Dihydrocyclopenta[b]indole vs. Aryl Substituents : Unlike simpler aryl groups (e.g., phenyl in 10d–10f), the fused bicyclic indole system in the target compound could enhance binding affinity to hydrophobic pockets in biological targets, similar to indole-containing drugs like reserpine .
- Thiazole Modifications : Sulfonamido (e.g., compound 19a, ) and ureido (e.g., 10d–10f) groups are common in bioactive molecules. The target compound’s acetamido linkage may balance stability and metabolic resistance compared to sulfonamides .
Biological Activity
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound with significant potential in various biological applications. This article delves into the compound's biological activity, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O3S, with a molecular weight of 375.46 g/mol. Its unique structure includes a thiazole ring and a cyclopentane-derived indole moiety, which contribute to its biological activity.
Synthesis Methods
This compound can be synthesized through multi-step organic reactions involving:
- Formation of the Indole Ring : Cyclization reactions under acidic conditions.
- Acylation : Introducing the acetamido group.
- Thiazole Formation : Synthesizing the thiazole ring under controlled conditions.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
Anticancer Activity
Research indicates that derivatives of compounds containing indole and thiazole moieties exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. For instance, compounds with thiazole rings have been reported to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.
Antioxidative Effects
The compound's antioxidative properties have been investigated in neuronal models. Similar thiazole-containing compounds have been shown to protect against oxidative stress by enhancing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS) . This suggests a potential role in neuroprotection against conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study on similar indole derivatives showed that they significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspases.
- Antimicrobial Efficacy : Research highlighted that thiazole derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting their potential as new antimicrobial agents.
- Neuroprotective Effects : In vitro studies indicated that compounds with similar structures could mitigate amyloid-beta-induced toxicity in neurons, suggesting a therapeutic avenue for Alzheimer's disease .
Q & A
Q. What are the common synthetic strategies for ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole precursors with indole derivatives, followed by acetylation and esterification. Key steps require precise control of temperature (e.g., refluxing in acetic acid at 80–100°C) and solvent selection (e.g., dichloromethane or DMF) to minimize side products. Purification often employs column chromatography and spectroscopic validation (NMR, IR) for intermediates . Yield optimization hinges on stoichiometric ratios of reactants and catalysts like triethylamine for acylation steps .
Q. Which analytical techniques are essential for characterizing the compound’s structure and confirming its purity?
Structural elucidation relies on:
- NMR spectroscopy (¹H and ¹³C) to verify hydrogen/carbon environments, particularly for the thiazole and dihydroindole moieties.
- X-ray crystallography to resolve 3D conformation, especially for assessing steric hindrance in the cyclopenta[b]indolyl group .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis . Purity is validated via HPLC (>95% purity threshold) and thin-layer chromatography (TLC) .
Q. What structural features of this compound suggest potential biological activity?
The thiazole ring and dihydroindole system are known pharmacophores for targeting enzymes like kinases or proteases. The acetamido linker enhances solubility, while the ethyl ester group may improve membrane permeability. Computational docking studies (e.g., AutoDock Vina) predict interactions with ATP-binding pockets due to the planar indole-thiazole core .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance synthetic efficiency?
Employ statistical design of experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can model interactions between reflux time and acetic acid concentration, reducing trial-and-error approaches . Evidence from similar thiazole-indole syntheses suggests optimal yields at pH 6–7 and 12-hour reaction durations .
Q. What methodologies resolve contradictions in reported bioactivity data for structurally analogous compounds?
Comparative studies using structure-activity relationship (SAR) analysis are critical. For instance, fluorinated phenyl analogs (e.g., 4-fluorophenyl derivatives) show enhanced antimicrobial activity over non-fluorinated versions due to electronegativity effects. Discrepancies in IC₅₀ values may arise from assay variability (e.g., microdilution vs. agar diffusion); standardized protocols (CLSI guidelines) are recommended .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations assess binding affinity and stability. For example, docking the compound into the COX-2 active site reveals hydrogen bonding with Arg120 and hydrophobic interactions with the thiazole ring. Quantum mechanical calculations (e.g., Gaussian 16) optimize charge distribution for target engagement .
Q. What strategies validate the compound’s metabolic stability in preclinical studies?
Use in vitro hepatocyte assays to track ester hydrolysis (via LC-MS) and identify metabolites. Comparative pharmacokinetic profiling in rodent models can correlate in vitro half-life (t₁/₂) with bioavailability. Phase I metabolites often involve ester cleavage, while phase II metabolites may include glucuronidation .
Methodological Considerations
- Handling Data Contradictions : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays). For synthesis, replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variable impacts .
- Scalability Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volume (e.g., switching from DMF to toluene for easier distillation) and scaling catalysts proportionally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
